molecular formula C36H38NO4P B13829699 1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine

1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine

Cat. No.: B13829699
M. Wt: 579.7 g/mol
InChI Key: YNJHXVYWHUZOAG-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine is a complex organic compound known for its unique structure and properties. It is a chiral phosphine ligand, often used in asymmetric synthesis due to its high enantioselectivity and efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine involves multiple stepsThe reaction conditions typically involve the use of inert atmospheres, low temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine has numerous applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism by which 1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine exerts its effects involves its role as a ligand. It forms complexes with various metal ions, facilitating catalytic reactions. The molecular targets include metal centers in enzymes and other catalytic systems, where it enhances reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine apart is its high enantioselectivity and efficiency in catalytic reactions. Its unique structure allows for the formation of stable complexes with metal ions, making it a valuable tool in asymmetric synthesis and other catalytic processes .

Properties

Molecular Formula

C36H38NO4P

Molecular Weight

579.7 g/mol

IUPAC Name

1-(2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine

InChI

InChI=1S/C36H38NO4P/c1-34(2)38-32-33(39-34)36(30-22-12-5-13-23-30,31-24-14-6-15-25-31)41-42(37-26-16-7-17-27-37)40-35(32,28-18-8-3-9-19-28)29-20-10-4-11-21-29/h3-6,8-15,18-25,32-33H,7,16-17,26-27H2,1-2H3

InChI Key

YNJHXVYWHUZOAG-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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